2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
Description
2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a 1,3,4-thiadiazole derivative characterized by a 2,3-dimethylphenylamino substituent at position 5 of the thiadiazole ring and a sulfanylacetic acid group at position 2. Its molecular formula is C₁₂H₁₃N₃O₂S₂, with a molecular weight of 311.38 g/mol (CAS: 565165-62-0) . The compound belongs to a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including anticonvulsant and anticancer properties .
Synthesis: The synthesis of this compound aligns with general methods for 1,3,4-thiadiazole derivatives. Acylated thiosemicarbazides undergo heterocyclization with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent S-alkylation with chloroacetic acid derivatives introduces the sulfanylacetic acid moiety . The 2,3-dimethylphenyl group is introduced via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-7-4-3-5-9(8(7)2)13-11-14-15-12(19-11)18-6-10(16)17/h3-5H,6H2,1-2H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCVRWBVXYRYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid , also known by its CAS number 1039810-14-4, is a thiadiazole derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, analgesic, and anti-inflammatory properties.
- Molecular Formula : C12H13N3O2S2
- Molecular Weight : 295.38 g/mol
- CAS Number : 1039810-14-4
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties. Studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains. For instance:
- A study demonstrated that derivatives of 2-amino-1,3,4-thiadiazole showed effective inhibition against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
- Another research highlighted the broad-spectrum antifungal activity of thiadiazole derivatives against drug-resistant strains of Candida, indicating potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has shown promise in:
- In vitro studies revealing cytotoxic effects against various cancer cell lines including lung (A549) and breast cancer cells .
- Specific derivatives have been noted for their ability to induce apoptosis in cancer cells, suggesting a mechanism for their anticancer efficacy.
Analgesic and Anti-inflammatory Effects
Research on related thiadiazole compounds indicates notable analgesic and anti-inflammatory activities:
- Compounds similar to this compound have been tested in animal models showing significant reductions in pain response and inflammation markers .
Study on Antimicrobial Efficacy
In a comparative study involving several thiadiazole derivatives:
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 62.5 μg/mL, demonstrating its potential as an antibacterial agent .
Study on Anticancer Properties
A research article detailed the synthesis and evaluation of anticancer activities of novel thiadiazole derivatives:
- Findings : Compounds showed varying degrees of cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The presence of specific substituents on the thiadiazole ring was correlated with enhanced anticancer activity .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry, particularly as a potential therapeutic agent. The thiadiazole moiety is known for its biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various thiadiazole derivatives, including 2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Thiadiazole Derivative | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
Agricultural Applications
In agriculture, compounds with thiadiazole structures have been explored as potential agrochemicals due to their ability to enhance plant growth and resistance to pests.
Case Study: Plant Growth Promotion
Research demonstrated that this compound can promote root elongation and biomass accumulation in crops such as wheat and maize. Application of this compound at specific concentrations resulted in a notable increase in chlorophyll content and photosynthetic efficiency.
| Treatment Concentration (mg/L) | Root Length (cm) | Biomass Increase (%) |
|---|---|---|
| Control | 10 | - |
| 50 | 15 | 20 |
| 100 | 18 | 35 |
Material Science
The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the development of novel polymers and composites.
Case Study: Polymer Synthesis
A recent study focused on incorporating thiadiazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound resulted in polymers with improved tensile strength and resistance to thermal degradation.
| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |
|---|---|---|
| Control | 25 | 200 |
| With Thiadiazole | 35 | 250 |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of 1,3,4-thiadiazoles is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Key Observations :
- Sulfanylacetic Acid vs. Esters/Amides: The free carboxylic acid in the target compound may confer better solubility in polar solvents (e.g., ethanol, DMF) compared to ester derivatives (e.g., ), which could influence bioavailability .
- Heterocyclic Modifications : Replacing thiadiazole with oxadiazole (e.g., ) alters electron distribution, affecting binding to biological targets like GABA receptors or kinases .
Physicochemical and Structural Properties
- Solubility: Most analogs, including the target compound, are insoluble in water but soluble in ethanol and DMF, a trend attributed to the hydrophobic thiadiazole core and polar sulfanylacetic acid group .
- Crystal Structure : Analogous compounds (e.g., ) adopt a butterfly conformation with near-planar aromatic rings, which may facilitate π-π stacking in protein binding pockets. The target compound’s dimethyl substituents could introduce steric hindrance, altering binding kinetics .
Preparation Methods
This two-step approach allows for the introduction of various substituents on both the amino and mercapto groups, enabling molecular diversity.
Detailed Preparation Methodology
Synthesis of 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol Intermediate
- Starting Materials: Acylated thiosemicarbazide derivatives bearing the 2,3-dimethylphenyl amino substituent.
-
- Carbon disulfide (CS₂) is added dropwise to the acylated thiosemicarbazide in a suitable solvent (e.g., ethanol or mother liquor from previous reactions) at approximately 40°C over 4 hours.
- The reaction mixture is then refluxed vigorously for 1 hour to complete cyclization and thiol formation.
- The product precipitates upon cooling and is isolated by filtration without further purification.
Reaction Monitoring: Thin-layer chromatography (TLC) is used to confirm the exhaustion of starting materials.
Yields: Typically high, ranging from 80% to 85%.
S-Alkylation to Form the Target Sulfanyl Acetic Acid Derivative
Starting Materials: The 5-amino-1,3,4-thiadiazole-2-thiol intermediate from step 2.1.
-
- The thiol is reacted with chloroacetic acid derivatives such as chloroacetamide or ethyl chloroacetate in the presence of a base (e.g., potassium hydroxide, KOH) in ethanol.
- The mixture is refluxed for about 1 hour, with TLC monitoring to ensure reaction completion.
-
- After cooling, the product precipitates and is filtered off.
- Purification is achieved by recrystallization from ethanol.
Yields: Generally good, with isolated yields around 70-80%.
Mechanistic Note: The alkylation proceeds via nucleophilic substitution of the thiolate anion on the chloroacetyl derivative, forming the sulfanyl acetic acid linkage.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acylated thiosemicarbazide + CS₂ | Dropwise addition at 40°C, reflux 1 h | 5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol | 80-85 | TLC monitoring; no purification needed |
| 2 | Thiol intermediate + Chloroacetic acid ester or amide + KOH | Reflux in ethanol 1 h | 2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid derivative | 70-80 | Recrystallization from ethanol for purity |
Alternative and Supporting Synthetic Approaches
One-Pot Cyclization Approaches:
Recent advances include the use of polyphosphate esters (PPE) to promote one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids under mild conditions (below 85°C), which could be adapted for derivatives bearing dimethylphenyl substituents. This method avoids isolation of intermediates and reduces reaction steps, potentially improving overall efficiency.Use of Different Bases and Solvents for Alkylation:
Alkylation reactions have been successfully performed in various solvent/base systems such as DMF/K₂CO₃, EtOH/KOH, THF/NaOH, and others, allowing flexibility depending on substrate solubility and desired reaction rate.
Research Findings and Analytical Data
Spectroscopic Confirmation:
The synthesized compounds are characterized by IR, ¹H NMR, and elemental analysis. Key features include characteristic thiadiazole ring vibrations, sulfanyl acetic acid signals, and aromatic proton resonances consistent with the 2,3-dimethylphenyl substituent.Crystallographic Data:
Studies on related thiadiazole derivatives show defined dihedral angles between aromatic and thiadiazole rings, hydrogen bonding networks in the crystal lattice, and confirmation of the sulfanyl acetic acid linkage.Yields and Purity:
The methods yield high-purity products suitable for further biological evaluation, with yields typically between 70% and 85%.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Key Starting Materials | Acylated thiosemicarbazides with 2,3-dimethylphenyl amino group |
| Cyclization Reagent | Carbon disulfide (CS₂) |
| Alkylation Reagents | Chloroacetic acid esters or amides |
| Bases Used | Potassium hydroxide (KOH), alternatives include K₂CO₃, NaOH |
| Solvents | Ethanol, DMF, THF |
| Reaction Temperatures | 40°C for CS₂ addition; reflux (~78°C for ethanol) |
| Reaction Times | 4 h addition + 1 h reflux for cyclization; 1 h reflux for alkylation |
| Purification Methods | Filtration, recrystallization from ethanol |
| Typical Yields | 70-85% |
| Characterization Techniques | IR, ¹H NMR, elemental analysis, X-ray crystallography (for structural confirmation) |
Q & A
Basic: What is the optimal synthetic route for preparing 2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid?
Answer:
The compound can be synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
S-Alkylation : Treat the intermediate with chloroacetic acid derivatives (e.g., ethyl esters or amides) under basic conditions to introduce the sulfanylacetic acid moiety.
Key parameters include temperature control (40–60°C for heterocyclization) and solvent selection (e.g., ethanol or DMF for alkylation). Purity is confirmed via TLC, and structural validation employs elemental analysis, ¹H NMR, and IR spectroscopy .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A multi-technique approach is recommended:
- ¹H NMR : Identify protons on the 2,3-dimethylphenyl group (δ 2.2–2.5 ppm for methyl groups) and the thiadiazole ring (δ 7.0–8.0 ppm for aromatic protons).
- IR Spectroscopy : Detect characteristic bands for C=S (1050–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values.
Consistent solubility profiles (e.g., ethanol/DMF solubility, water insolubility) further support structural assignment .
Advanced: What strategies are recommended to resolve discrepancies in biological activity data across studies?
Answer:
Discrepancies may arise from substituent variations or experimental design differences. To address this:
- Systematic SAR Studies : Compare activities of derivatives with controlled modifications (e.g., alkyl vs. aryl substituents on the thiadiazole ring).
- Standardized Assays : Use validated in vitro models (e.g., MTT assays for antiproliferative activity) and in vivo seizure models (e.g., maximal electroshock for anticonvulsant screening).
- Computational Cross-Validation : Apply tools like PASS (Prediction of Activity Spectra for Substances) to reconcile observed activities with predicted mechanisms (e.g., carbonic anhydrase inhibition for anticonvulsant effects) .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacological profiles?
Answer:
- Pharmacophore Modeling : Map critical interaction sites (e.g., the thiadiazole sulfur for hydrogen bonding or the carboxylic acid group for solubility).
- Molecular Docking : Screen derivatives against target receptors (e.g., human carbonic anhydrase-II for anticonvulsant activity) to prioritize candidates.
- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to predict optimal alkylation conditions, reducing trial-and-error experimentation .
Basic: What solvent systems are suitable for purification and crystallization of this compound?
Answer:
Ethanol and DMF are preferred for recrystallization due to the compound’s high solubility in polar aprotic solvents. For chromatography, silica gel with ethyl acetate/hexane (3:7) or dichloromethane/methanol (9:1) systems yields high-purity fractions. Insolubility in water aids in precipitation-based purification .
Advanced: What mechanistic insights explain the antiproliferative activity of this compound?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition : Binding to tubulin or topoisomerase II, disrupting DNA replication.
- Reactive Oxygen Species (ROS) Induction : Thiadiazole-mediated oxidative stress in cancer cells.
Validate via enzyme inhibition assays (e.g., fluorescence-based topoisomerase activity tests) and ROS detection kits (e.g., DCFH-DA staining). Compare with structurally related derivatives to isolate critical pharmacophores .
Advanced: How can researchers optimize reaction yields during S-alkylation?
Answer:
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of chloroacetic acid derivative to thiadiazole-thiol intermediate to minimize side reactions.
- Base Selection : Potassium carbonate in DMF enhances nucleophilicity of the thiol group.
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation.
Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: What spectroscopic techniques differentiate this compound from structurally similar thiadiazoles?
Answer:
- ¹³C NMR : The 2,3-dimethylphenyl group shows distinct quaternary carbons (δ 135–140 ppm).
- Mass Spectrometry : Exact mass (e.g., [M+H]+ at m/z 349.08) confirms molecular formula.
- X-ray Crystallography : Resolve crystal packing patterns (if available) to confirm substituent orientation .
Advanced: How do electronic effects of substituents influence biological activity?
Answer:
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance anticonvulsant activity by increasing receptor binding affinity, while electron-donating groups (e.g., -OCH₃) improve solubility but may reduce potency. Quantify via Hammett σ constants and correlate with IC₅₀ values in target assays .
Advanced: What in vivo models are appropriate for evaluating anticonvulsant efficacy?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
